molecular formula C22H21N5O4 B2535812 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-methoxyphenoxy)acetamide CAS No. 900009-05-4

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2535812
CAS No.: 900009-05-4
M. Wt: 419.441
InChI Key: HPHFLJBKHQMMTG-UHFFFAOYSA-N
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Description

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-methoxyphenoxy)acetamide is a potent, cell-permeable chemical probe designed for investigating Src family kinase (SFK) signaling pathways in cellular models. Its core structure is based on the pyrazolopyrimidine scaffold, a well-characterized ATP-competitive kinase inhibitor chemotype [https://www.ncbi.nlm.nih.gov/books/NBK6298/]. This compound is engineered to target specific non-receptor tyrosine kinases, making it a valuable tool for dissecting the role of these enzymes in processes like cell proliferation, differentiation, and immune response regulation. Research utilizing this inhibitor can provide crucial insights into oncogenic signaling, as SFKs are frequently implicated in cancer progression and metastasis [https://www.nature.com/articles/s41388-020-01512-8]. It is exclusively for research applications such as target validation, signal transduction studies, and high-throughput screening assays to explore kinase function in disease pathophysiology.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-14-7-8-16(9-15(14)2)27-21-19(11-24-27)22(29)26(13-23-21)25-20(28)12-31-18-6-4-5-17(10-18)30-3/h4-11,13H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHFLJBKHQMMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=CC(=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-methoxyphenoxy)acetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis methods, and structure-activity relationships based on current research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core with various substituents that influence its biological properties. The molecular formula is C23H23N5O4C_{23}H_{23}N_{5}O_{4} with a molecular weight of approximately 433.468 g/mol. The structural arrangement includes:

  • A 3,4-dimethylphenyl group at the 1-position.
  • A 3-methoxyphenoxy group at the 2-position.
  • An acetamide functional group contributing to its reactivity and biological activity.

Biological Activities

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities, particularly in cancer research. The following are notable findings related to the biological activity of this specific compound:

  • Kinase Inhibition :
    • Studies have shown that this compound exhibits moderate inhibitory activity against several kinases, including Aurora kinases A and B. These kinases are critical in regulating cell proliferation and are often implicated in cancer development .
  • Anticancer Properties :
    • The compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent activity . For instance, related compounds have shown IC50 values as low as 0.016 µM against wild-type EGFR .
  • Mechanism of Action :
    • Molecular docking studies suggest that this compound can effectively bind to the active sites of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This binding affinity supports its potential as a therapeutic agent in oncology.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that optimize yield and purity. Common approaches include:

  • Formation of the Pyrazolo Core : Initial reactions focus on constructing the pyrazolo[3,4-d]pyrimidine framework through cyclization reactions.
  • Substitution Reactions : Subsequent steps involve introducing the 3,4-dimethylphenyl and methoxyphenoxy groups through electrophilic aromatic substitution or nucleophilic attacks .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other pyrazolo derivatives to highlight structural influences on activity:

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-(1-(2-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)C19H16ClN5O2Chlorine substitutionAntimicrobial properties
N-(1-(phenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)C22H20N6O2Simplified structurePotential for different pharmacological profiles
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)C20H16ClN5O2Chlorine enhances reactivityAnticancer activity

Comparison with Similar Compounds

Core Modifications and Substituent Effects

The target compound shares a pyrazolo[3,4-d]pyrimidin-4-one core with several analogs, but variations in substituents significantly influence its properties:

Compound Name / CAS No. Key Structural Features Molecular Weight Notable Properties or Applications
Target Compound 3,4-Dimethylphenyl; 3-methoxyphenoxy acetamide Not reported Potential kinase modulation
899752-73-9 Phenyl at N1; 3-methoxyphenoxy acetamide 391.4 Similar core, reduced lipophilicity
899738-50-2 3,4-Dimethylphenyl; 4-methoxyphenyl acetamide 403.4 Enhanced steric bulk vs. target compound
899738-54-6 3,4-Dimethylphenyl; m-tolyl acetamide Not reported Increased hydrophobicity
Example 83 () Fluorophenyl; chromen-4-one substituent Not reported Anticancer candidate (fluorine enhances bioavailability)

Key Observations :

  • Substituent Position: The 3-methoxy group in the target compound vs.
  • Aromatic Groups : The 3,4-dimethylphenyl group increases lipophilicity compared to phenyl (899752-73-9), which may improve membrane permeability but reduce aqueous solubility .
  • Heterocyclic Additions : Compounds with fused rings (e.g., chromen-4-one in ) exhibit divergent bioactivity, highlighting the core's adaptability for different therapeutic targets .

Antimicrobial Activity of Related Acetamide Derivatives

While the target compound’s antimicrobial data are unavailable, structurally related compounds demonstrate substituent-dependent activity:

Compound (From ) Substituent Features Activity Profile
Thiazolidinone (XI) Thiazolidinone ring High activity against gram-positive bacteria
β-Lactam (XII) β-Lactam moiety Moderate activity against gram-negative bacteria
Schiff Base (IXa) Imine linkage Weak activity

Implications for the Target Compound: The absence of a thiazolidinone or β-lactam group in the target compound suggests its antimicrobial activity (if any) would likely differ.

Molecular Properties

  • Lipophilicity : The 3,4-dimethylphenyl group increases logP compared to simpler aryl analogs, which could enhance blood-brain barrier penetration but complicate formulation .

Q & A

Q. What are the key steps in synthesizing N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-methoxyphenoxy)acetamide?

The synthesis involves coupling pyrazolo[3,4-d]pyrimidinone derivatives with substituted α-chloroacetamides under reflux in aprotic solvents like acetonitrile. Critical steps include:

  • Nucleophilic substitution : Reacting 1-(3,4-dimethylphenyl)-4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidine with 2-chloro-N-(3-methoxyphenoxy)acetamide.
  • Purification : Recrystallization from acetonitrile or ethanol to isolate the product.
  • Characterization : Confirmation via 1H^1H-NMR (e.g., δ 2.03 ppm for methyl groups, δ 7.5–8.6 ppm for aromatic protons) and LC-MS for molecular ion peaks .

Q. How is the purity and structural integrity of this compound validated experimentally?

  • Chromatography : Use HPLC with ≥98% purity thresholds.
  • Spectroscopy : 1H^1H-NMR (e.g., methoxy groups at δ 3.77 ppm) and IR (C=O stretching at ~1700 cm1^{-1}) confirm functional groups.
  • Mass spectrometry : LC-MS ([M+H]+^+ peaks) and elemental analysis validate molecular composition .

Q. What solvents and reaction conditions are optimal for its synthesis?

  • Solvents : Acetonitrile (dry) or dichloromethane for nucleophilic substitutions.
  • Temperature : Reflux (80–100°C) for 6–12 hours.
  • Catalysts : Piperidine or triethylamine to facilitate deprotonation and accelerate reactions .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., 1H^1H-NMR shifts) be resolved during structural analysis?

  • Comparative analysis : Cross-reference with structurally analogous compounds (e.g., pyrazolo[3,4-d]pyrimidine derivatives) to assign ambiguous peaks.
  • Advanced techniques : Use 13C^{13}C-NMR or 2D-COSY to resolve overlapping signals.
  • Computational validation : Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts .

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

  • Stepwise addition : Controlled addition of α-chloroacetamide to avoid dimerization.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Workup protocols : Liquid-liquid extraction with ethyl acetate/water to remove unreacted reagents .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed?

  • Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks and analyze degradation via HPLC.
  • pH-dependent hydrolysis : Test in buffers (pH 1–9) to identify labile groups (e.g., ester or amide bonds).
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures .

Q. What methodologies are recommended for evaluating its potential biological activity?

  • In vitro assays : Screen against kinase targets (e.g., EGFR or VEGFR) using fluorescence polarization.
  • ADMET profiling : Assess solubility (shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability (microsomal incubation).
  • Docking studies : Use Schrödinger Suite or AutoDock to predict binding modes to therapeutic targets .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Standardize assays : Use identical cell lines (e.g., HEK293 or HeLa) and protocols (e.g., MTT vs. ATP-luciferase).
  • Control compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate experimental conditions.
  • Meta-analysis : Compare IC50_{50} values across studies while accounting for assay variability .

Q. What analytical approaches resolve conflicting crystallographic and computational structural data?

  • Single-crystal X-ray diffraction : Resolve absolute configuration and compare with DFT-optimized structures.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to validate packing models.
  • R-factor alignment : Ensure crystallographic R-values ≤ 0.05 for high-confidence structural assignments .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueCritical Peaks/FeaturesReference
1H^1H-NMRδ 2.03 (s, CH3_3), δ 3.77 (s, OCH3_3)
IR1700 cm1^{-1} (C=O), 1250 cm1^{-1} (C-O-C)
LC-MS[M+H]+^+ = 450.2 (calculated), 450.1 (observed)

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventDry acetonitrile↑ 15–20%
Temperature80°C (reflux)↑ Reaction rate
Catalyst1.5 eq. triethylamine↓ Byproducts
Time8 hours≥90% conversion

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